Potassium 4-trifluoroboratomethylthiomorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(thiomorpholin-4-ylmethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BF3NS.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUIXVZONFYNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCSCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BF3KNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670581 | |

| Record name | Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150654-80-0 | |

| Record name | Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium 4-(Trifluoromethyl)thiomorpholine-1-ium-1-yl)methanide trifluoroborate

Abstract: This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of Potassium 4-(Trifluoromethyl)thiomorpholine-1-ium-1-yl)methanide trifluoroborate (Potassium 4-trifluoroboratomethylthiomorpholine). This organotrifluoroborate salt is a valuable building block in modern synthetic chemistry, merging the robust, air- and moisture-stable nature of potassium organotrifluoroborates with the privileged thiomorpholine scaffold, a motif frequently encountered in pharmacologically active compounds. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the causality of experimental choices, self-validating characterization protocols, and the potential applications of this versatile reagent.

Introduction: The Strategic Value of Organotrifluoroborates

Potassium organotrifluoroborates have emerged as superior surrogates for boronic acids and their esters in a multitude of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Their appeal stems from their remarkable stability; they are typically crystalline, monomeric solids that are stable to air and moisture, allowing for indefinite storage without degradation.[2] This stability circumvents common issues associated with boronic acids, such as dehydration to form boroxines and susceptibility to protodeboronation.

The target molecule, this compound, is of particular interest. It incorporates the thiomorpholine heterocycle, a "privileged scaffold" known to be a core component in a wide array of bioactive molecules with applications including antitubercular, antioxidant, and hypolipidemic activities.[3][4][5] By functionalizing this scaffold with a trifluoroboratomethyl group, we create a stable, ready-to-use nucleophilic partner for introducing the thiomorpholine methyl moiety into complex molecular architectures, a significant advantage in medicinal chemistry and drug discovery programs.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a direct nucleophilic substitution (SN2) pathway. This strategy leverages the reactivity of potassium halomethyltrifluoroborates as electrophilic precursors.

Core Rationale:

The tetracoordinate nature of the boron atom in organotrifluoroborates renders it inert to the typical "ate" complex formation that precedes rearrangement in α-halo boronate esters.[6] This inherent stability allows the halide on the adjacent carbon to be displaced directly by a suitable nucleophile without compromising the C-B bond. Thiomorpholine, a secondary cyclic amine, serves as an excellent nucleophile for this purpose.

The chosen synthetic route involves the reaction of thiomorpholine with potassium bromomethyltrifluoroborate. This precursor is preferred due to its established synthesis and reactivity.[6][7][8] The reaction proceeds through an intermediate ammoniomethyltrifluoroborate salt, which is subsequently converted to the final potassium salt.[9]

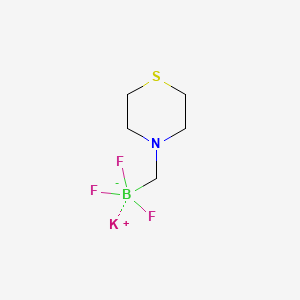

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where successful execution yields a product whose purity can be readily confirmed by the characterization methods outlined in the subsequent section.

Materials:

-

Potassium bromomethyltrifluoroborate (1)

-

Thiomorpholine

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃) or Potassium bicarbonate (KHCO₃)

-

Acetone, anhydrous

Instrumentation:

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Vacuum filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend potassium bromomethyltrifluoroborate (1.0 eq) in anhydrous THF. The use of THF is recommended for valuable amines to ensure homogeneity, though the reaction can also be performed neat.[9]

-

Nucleophilic Addition: To the stirred suspension, add thiomorpholine (1.1 eq) dropwise at room temperature. A slight excess of the amine ensures complete consumption of the limiting halomethyltrifluoroborate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by ¹⁹F NMR of an aliquot, observing the disappearance of the starting material's signal and the appearance of a new signal corresponding to the ammonium salt intermediate.

-

Intermediate Conversion: After the reaction is complete, remove the THF under reduced pressure. To the resulting residue, add anhydrous acetone. This solvent choice is critical for the next step.

-

Salt Formation and Purification: Add powdered potassium carbonate (K₂CO₃, 2.0 eq) to the acetone suspension. Heat the mixture to reflux for 1-2 hours. This base treatment is essential; it deprotonates the intermediate ammonium salt to form the desired potassium salt, which is sparingly soluble in hot acetone.[9] Concurrently, the byproduct potassium bromide (KBr) is formed.

-

Isolation: Filter the hot suspension through a Büchner funnel. The KBr and excess K₂CO₃, being largely insoluble in hot acetone, are removed.

-

Product Crystallization: Allow the filtrate to cool to room temperature and then place it in a freezer (-20 °C) to induce crystallization of the final product.

-

Final Collection: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The product is typically obtained as a stable, white solid.

Comprehensive Characterization Workflow

A multi-technique approach is required for the unambiguous structural confirmation and purity assessment of the synthesized salt. Each technique provides a unique and complementary piece of structural information.

Caption: Logical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation in solution. A full suite of 1D NMR experiments (¹H, ¹³C, ¹⁹F, ¹¹B) should be performed.[10][11]

| Nucleus | Expected Chemical Shift (ppm) | Key Information Provided |

| ¹H NMR | ~2.7-3.0 (m, 4H, -S-CH₂-), ~2.5-2.8 (m, 4H, -N-CH₂-), ~2.0-2.2 (q, 2H, -N-CH₂-BF₃) | Confirms the presence and connectivity of the thiomorpholine ring protons and the methylene bridge. The CH₂-BF₃ signal often appears as a quartet due to coupling with ¹¹B. |

| ¹³C NMR | ~55-60 (-N-CH₂-), ~25-30 (-S-CH₂-), C-BF₃ signal may be broad or unobserved.[12] | Verifies the carbon framework of the molecule. The carbon directly attached to the boron atom is often difficult to observe due to quadrupolar relaxation. |

| ¹⁹F NMR | -135 to -150 | A single, sharp signal in this region is diagnostic for the trifluoroborate anion and confirms the integrity of the [R-BF₃]K moiety.[10][12] |

| ¹¹B NMR | +3 to +6 (quartet) | A relatively sharp quartet confirms the tetracoordinate environment of the boron atom, with coupling to the three fluorine atoms (¹JB-F).[10][11] |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which is crucial for confirming its elemental composition.

-

Technique: Electrospray Ionization (ESI) in negative ion mode is the method of choice for analyzing potassium organotrifluoroborates.[13][14][15]

-

Expected Result: The analysis will detect the trifluoroborate anion, [C₅H₁₀BF₃NS]⁻. The experimentally measured mass-to-charge ratio (m/z) should match the calculated exact mass to within 5 ppm.

-

Calculated Exact Mass for [C₅H₁₀BF₃NS]⁻: 184.0538

Single-Crystal X-ray Diffraction

For an unequivocal confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Protocol for Crystal Growth:

-

Dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., acetone, isopropanol).

-

Allow the solution to cool slowly to room temperature.

-

Employ techniques such as slow evaporation or vapor diffusion (e.g., using diethyl ether as the anti-solvent) to promote the growth of single crystals suitable for diffraction.

While a specific crystal structure for this exact compound is not publicly deposited, the analysis of an analogous structure would provide precise bond lengths, bond angles, and the solid-state packing arrangement of the ions.[16][17]

Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. It is a bench-stable precursor for the introduction of the CH₂-thiomorpholine fragment.

Suzuki-Miyaura Cross-Coupling: The compound can be coupled with a wide range of aryl and heteroaryl halides or triflates to form C(sp³)–C(sp²) bonds. The reaction typically requires a palladium catalyst, a suitable ligand (e.g., a phosphine ligand like RuPhos), and a base in a mixed solvent system.[18][19] The trifluoroborate salt undergoes slow hydrolysis under the basic reaction conditions to release the active boronic acid species in situ, minimizing unwanted side reactions.[20] This makes it a highly valuable and versatile tool for constructing complex molecules in pharmaceutical and materials science research.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis of this compound via nucleophilic substitution. The comprehensive characterization workflow, employing a combination of NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography, provides a self-validating system to ensure the structural integrity and purity of the final product. As a stable, easily handled solid, this reagent is an excellent building block for introducing the medicinally relevant thiomorpholine moiety into diverse molecular scaffolds, promising significant utility for researchers in organic synthesis and drug discovery.

References

-

Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. Available at: [Link][13]

-

Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry. Available at: [Link][14]

-

Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. PubMed. Available at: [Link][15]

-

Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Expanding Organoboron Chemistry. Aldrichimica Acta, 38(2), 49-56. Available at: [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link][18]

-

Molander, G. A., & Jean-Gérard, L. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 73(13), 5143–5145. Available at: [Link][19]

-

dos Santos, M. R., & Pilli, R. A. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 890–894. Available at: [Link][10]

-

Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Scilit. Available at: [Link]

-

dos Santos, M. R., & Pilli, R. A. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. Available at: [Link][11]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link][21]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link][2]

-

Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(26), 8170–8177. Available at: [Link][20]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-267. Available at: [Link][3]

-

Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link][4]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. Available at: [Link][6]

-

Willcox, D. R., et al. (2024). Crystal structure of potassium trifluoroborate salt 10. ResearchGate. Available at: [Link][17]

-

Ollivier, C., et al. (2012). Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks. The Journal of Organic Chemistry, 77(17), 7538–7547. Available at: [Link][12]

-

Asirvatham, S., et al. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link][22]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters. Available at: [Link][7]

-

Tsolaki, E., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 659–668. Available at: [Link][5]

-

Broom, T., et al. (2011). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 15(4), 857–868. Available at: [Link][8]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 1150654-80-0 | Benchchem [benchchem.com]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 19. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS 1150654-80-0: Potassium 4-trifluoroboratomethylthiomorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-trifluoroboratomethylthiomorpholine, registered under CAS number 1150654-80-0, is an organoboron compound that has garnered interest within the scientific community, particularly in the realm of organic synthesis and medicinal chemistry. As a member of the organotrifluoroborate family, it offers a unique combination of stability and reactivity, making it a valuable reagent and building block. Organotrifluoroborates are known for being crystalline, easy to handle, and stable in the presence of air and moisture, which is a significant advantage over their boronic acid counterparts.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its utility for professionals in research and drug development.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized in the table below, providing a clear identification of the compound.

| Identifier | Value |

| CAS Number | 1150654-80-0 |

| IUPAC Name | potassium;trifluoro(thiomorpholin-4-ylmethyl)boranuide |

| Synonyms | Potassium trifluoro(thiomorpholinomethyl)borate, Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-) |

| Molecular Formula | C₅H₁₀BF₃KNS |

| Molecular Weight | 223.11 g/mol [3] |

| InChI Key | KCUIXVZONFYNMW-UHFFFAOYSA-N[4] |

The structure of this compound features a central boron atom bonded to three fluorine atoms and a methyl group, which is in turn linked to the nitrogen atom of a thiomorpholine ring. The negative charge on the borate complex is balanced by a potassium cation.

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value/Description |

| Appearance | Typically a solid.[4] |

| Solubility | Expected to have good solubility in polar aprotic solvents like THF.[3] |

| Stability | Organotrifluoroborates are known for their stability to air and moisture, making them advantageous for storage and handling compared to boronic acids.[1][2] |

Standard analytical techniques for the characterization of this compound include:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the presence of the thiomorpholine ring and the trifluoroborate group.[3]

-

High-Resolution Mass Spectrometry (HRMS): This technique is essential for verifying the molecular ion and confirming the elemental composition.[3]

Synthesis

A general and robust method for the synthesis of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][2] While a specific protocol for this compound is not detailed in the literature, a plausible synthetic route can be proposed based on established methodologies.

Proposed Synthetic Protocol

This protocol is a representative example based on the synthesis of similar organotrifluoroborates.

Step 1: Synthesis of Thiomorpholin-4-ylmethylboronic acid

A detailed, validated protocol for this specific precursor is not available. However, it could potentially be synthesized from thiomorpholine and a suitable halomethylboronic acid ester.

Step 2: Conversion to this compound

-

Reaction Setup: In a polyethylene or Teflon vessel (to prevent etching of glassware by HF), dissolve the crude thiomorpholin-4-ylmethylboronic acid in methanol.

-

Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) in a stoichiometric amount.

-

Precipitation: The potassium organotrifluoroborate salt is typically insoluble in the reaction mixture and will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with cold water and then a cold, non-polar organic solvent (e.g., diethyl ether or hexane) to remove any remaining impurities.

-

Drying: The resulting solid is dried under vacuum to yield the final product, this compound.

Caption: Proposed workflow for the synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound is as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][5] The trifluoroborate group serves as a stable, protected form of the boronic acid, which can be unmasked in situ under the reaction conditions.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for the formation of carbon-carbon bonds. In a typical Suzuki-Miyaura coupling, an organohalide or triflate is coupled with an organoboron compound in the presence of a palladium catalyst and a base.

Caption: Simplified schematic of a Suzuki-Miyaura cross-coupling reaction.

The use of organotrifluoroborates like CAS 1150654-80-0 in these reactions offers several advantages, including enhanced stability, which can lead to higher yields and cleaner reactions, particularly with complex substrates.[5]

Potential in Drug Discovery and Development

While there are no specific reports on the biological activity of this compound itself, its structural motifs suggest potential as a valuable building block in medicinal chemistry. The thiomorpholine scaffold is present in a number of biologically active compounds. Furthermore, the ability to introduce the thiomorpholinomethyl group into various molecular frameworks via cross-coupling reactions opens up avenues for the synthesis of novel chemical entities for drug discovery programs.

A study on a related compound, potassium thiophene-3-trifluoroborate, demonstrated antinociceptive properties, suggesting that organotrifluoroborate compounds may have intrinsic biological activities worth exploring.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted before handling.[4] Generally, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 1150654-80-0) is a stable and versatile organotrifluoroborate salt with significant potential as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its ease of handling and stability make it an attractive alternative to the corresponding boronic acid. For researchers and professionals in drug development, this compound represents a valuable tool for the construction of complex molecules and the exploration of new chemical space. Further investigation into its own potential biological activity, as well as its application as a synthetic building block, is warranted.

References

- Vertex AI Search. (n.d.). This compound | 1150654-80-0.

- CymitQuimica. (n.d.). Borate(1-), trifluoro(4-thiomorpholinylmethyl)-, potassium (1:1), (T-4)-.

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC.

- BOC Sciences. (n.d.). BOC Sciences (Page 375) @ ChemBuyersGuide.com, Inc.

- D'Souza, D. M., & O'Doherty, G. A. (2012). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. PMC.

- Stefani, H. A., & Cella, R. (2007). Recent Advances in Organotrifluoroborates Chemistry. ResearchGate.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications.

- Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. ACS Publications.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Premix Group. (n.d.). SAFETY DATA SHEET (INFORMATION FORM FOR CHEMICALS DATA).

- ChemicalBook. (n.d.). Allylacetic acid (591-80-0) 1H NMR spectrum.

- Instrument.com.cn. (n.d.). 2-Benzoxazolinone_Model Specifications_Manufacturer's Quotation_Shanghai Jining Industrial Co., Ltd..

- Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl anthranilate.

- Campeau, L.-C., et al. (2012). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry.

- Langan, P., et al. (2019). Crystallization of a potassium ion channel and X-ray and neutron data collection. PMC.

- Mafud, A. C., et al. (2012). Potassium morpholine-4-carbodithioate monohydrate. PMC.

- Shrimanker, I., & Bhattarai, S. (2024). Potassium. NCBI Bookshelf.

- Clayton, G. M., et al. (2008). Combining electron crystallography and X-ray crystallography to study the MlotiK1 cyclic nucleotide-regulated potassium channel. PMC.

- Green, S. P., et al. (n.d.). X-ray crystal structure of THF-coordinated potassium.... ResearchGate.

- Zhou, M., & MacKinnon, R. (2003). The Barium Site in a Potassium Channel by X-Ray Crystallography. PMC.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1150654-80-0.

- de Campos, M. M., et al. (2013). Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate. PMC.

- Wang, L., et al. (2012). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate.

- Basuli, F., et al. (2020). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. NIH.

- Bushinsky, D. A., et al. (2016). Mechanism of Action and Pharmacology of Patiromer, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia. PubMed.

- Tachibana, A., et al. (1993). Potassium-stimulating mechanism of geranylgeranyl diphosphate synthase of Methanobacterium thermoformicicum SF-4. PubMed.

Sources

- 1. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1150654-80-0 | Benchchem [benchchem.com]

- 4. Borate(1-), trifluoro(4-thiomorpholinylmethyl)-, potassium… [cymitquimica.com]

- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Handling of N-methylthiomorpholine Trifluoroborate

Foreword: Navigating the Chemistry of a Novel Boron-Based Reagent

N-methylthiomorpholine trifluoroborate represents a confluence of the well-established utility of the thiomorpholine scaffold in medicinal chemistry and the unique reactivity and stability of organotrifluoroborate salts.[1][2] As drug development professionals increasingly turn to novel chemical entities, a thorough understanding of their fundamental properties is paramount. This guide provides a comprehensive analysis of the predicted stability and handling considerations for N-methylthiomorpholine trifluoroborate, drawing upon established principles of organoboron chemistry and the known characteristics of its constituent moieties. While direct literature on this specific compound is sparse, this document serves as an expert-level predictive resource, designed to empower researchers to handle this reagent with confidence and to design robust experimental protocols.

Deconstructing the Molecule: A Foundation for Understanding Stability

The stability and handling of N-methylthiomorpholine trifluoroborate are best understood by considering the individual contributions of its cationic N-methylthiomorpholine component and its trifluoroborate anion.

The N-methylthiomorpholine Cation: A Stable Heterocycle

The N-methylthiomorpholine moiety is a saturated heterocycle that is generally stable under a range of conditions. The presence of the sulfur atom and the tertiary amine introduces specific chemical properties:

-

Oxidative Sensitivity of the Thioether: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This oxidation can be initiated by strong oxidizing agents or, more slowly, by atmospheric oxygen over prolonged periods.

-

Basicity of the Tertiary Amine: The N-methyl group enhances the basicity of the nitrogen atom. While protonation is not a concern in the context of the trifluoroborate salt, the nitrogen's lone pair can participate in coordination with metals or other Lewis acidic species.

The Trifluoroborate Anion: A Robust Counterion with Latent Reactivity

Potassium organotrifluoroborates are widely recognized for their stability compared to their boronic acid counterparts.[2][3][4] They are typically crystalline solids that are stable to air and moisture for extended periods.[4][5] This stability is a key advantage in their application in organic synthesis.[2][3] However, their reactivity profile, particularly their hydrolytic stability, is nuanced and dependent on various factors.[6][7]

-

General Stability: Trifluoroborate salts are tetracoordinate boron species, which protects the boron atom from the rapid decomposition pathways that can affect tricoordinate organoboron compounds.[4]

-

Hydrolytic Stability: The hydrolysis of organotrifluoroborates to the corresponding boronic acids is a critical step in many of their applications, such as the Suzuki-Miyaura cross-coupling reaction.[6][7][8] The rate of this hydrolysis is highly variable and is influenced by factors such as pH, temperature, and the presence of catalysts or fluoride scavengers.[6][7][8] For many organotrifluoroborates, hydrolysis is slow under neutral or basic conditions.[6]

Predicted Stability Profile of N-methylthiomorpholine Trifluoroborate

Based on the analysis of its components, the following stability profile for N-methylthiomorpholine trifluoroborate can be predicted:

| Factor | Predicted Stability | Rationale and Key Considerations |

| Thermal Stability | Moderate to High | Borate salts, in general, exhibit thermal decomposition pathways that involve dehydration and dehydroxylation at elevated temperatures.[9][10][11] The specific decomposition temperature for N-methylthiomorpholine trifluoroborate would need to be determined experimentally, likely through thermogravimetric analysis (TGA). |

| Hydrolytic Stability | High in Neutral and Acidic Media | Organotrifluoroborates generally exhibit slow hydrolysis.[6] The N-methylthiomorpholine cation is unlikely to significantly alter the inherent stability of the trifluoroborate anion towards water. Hydrolysis is expected to be slow, especially in the absence of strong bases or catalysts. |

| Oxidative Stability | Moderate | The thioether linkage is the primary site of oxidative vulnerability. Exposure to strong oxidizing agents should be avoided. Long-term storage should ideally be under an inert atmosphere to minimize slow oxidation by air. |

| Photostability | High | Saturated heterocyclic systems and trifluoroborate salts are not typically susceptible to degradation by visible light. However, as a general precaution, storage in amber vials is recommended. |

Recommended Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial for maintaining the integrity of N-methylthiomorpholine trifluoroborate and ensuring experimental reproducibility.

Personal Protective Equipment (PPE)

Given the potential hazards associated with fine chemical powders and the properties of related compounds like N-methylmorpholine and thiomorpholine, the following PPE is mandatory:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if the material is dusty.

-

Skin and Body Protection: A lab coat should be worn at all times.

Storage Conditions

To ensure the long-term stability of N-methylthiomorpholine trifluoroborate, the following storage conditions are recommended:

-

Temperature: Store at room temperature (20-25°C).

-

Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e-g., argon or nitrogen) to prevent potential oxidation of the thioether.

-

Container: Store in a tightly sealed, amber glass vial to protect from light and moisture.

-

Incompatibilities: Avoid storage near strong oxidizing agents.

Dissolution and Solution Stability

-

Solvent Selection: N-methylthiomorpholine trifluoroborate is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, water).

-

Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures (2-8°C) and protected from light. The stability in solution will be solvent-dependent and should be experimentally verified for long-term experiments.

Experimental Workflow for Stability Assessment

The following experimental protocols are designed to empirically validate the predicted stability of N-methylthiomorpholine trifluoroborate.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature of N-methylthiomorpholine trifluoroborate.

Methodology:

-

Place a small, accurately weighed sample (5-10 mg) of N-methylthiomorpholine trifluoroborate into a TGA pan.

-

Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.

High-Performance Liquid Chromatography (HPLC) for Hydrolytic and Photostability

Objective: To assess the stability of N-methylthiomorpholine trifluoroborate in aqueous solutions and upon exposure to light.

Methodology:

-

Prepare a stock solution of N-methylthiomorpholine trifluoroborate in a suitable solvent (e.g., acetonitrile).

-

For hydrolytic stability, dilute the stock solution into aqueous buffers at various pH values (e.g., pH 4, 7, and 9).

-

For photostability, expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

-

Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.

Concluding Remarks: A Call for Empirical Validation

This guide has provided a detailed, predictive analysis of the stability and handling of N-methylthiomorpholine trifluoroborate based on fundamental chemical principles and data from analogous compounds. As with any novel chemical entity, the insights presented herein should be viewed as a starting point for rigorous experimental investigation. By following the recommended handling procedures and employing the outlined stability assessment workflows, researchers can confidently and safely incorporate this promising reagent into their drug discovery and development programs.

References

- Thermal decomposition and reversible transformation of ulexite NaCaB 5 O 6 (OH) 6 ·5H 2 O.

- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account.

- The thermal decomposition of salts of boronic acids - ElectronicsAndBooks.

- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchG

- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Public

- (PDF) Thermal behavior of borax, Na2B4O5(OH)

- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.

- Thermal decomposition of borax - Semantic Scholar.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed.

- Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH.

Sources

- 1. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Thermal decomposition of borax | Semantic Scholar [semanticscholar.org]

A Deep Dive into the Spectroscopic Characterization of Potassium 4-trifluoroboratomethylthiomorpholine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Potassium 4-trifluoroboratomethylthiomorpholine (CAS No. 1150654-80-0) is a stable, versatile organoboron compound with significant potential in synthetic chemistry, particularly in cross-coupling reactions.[1] As with any reagent destined for applications in drug discovery and development, a thorough and unambiguous characterization is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The document details not only the anticipated data but also the underlying principles and experimental considerations necessary for its acquisition and interpretation, thereby establishing a framework for its reliable identification and quality control.

Introduction: The Rise of Organotrifluoroborates

Organotrifluoroborate salts have emerged as highly valuable building blocks in modern organic synthesis. Their enhanced stability compared to boronic acids, coupled with their robust reactivity in a variety of chemical transformations, has cemented their place in the synthetic chemist's toolbox. This compound, incorporating a thiomorpholine moiety, is of particular interest due to the prevalence of this heterocycle in medicinally active compounds.[2][3] A complete understanding of its spectroscopic properties is the foundation for its effective and reproducible use in complex synthetic campaigns.

Synthesis and Molecular Structure

The synthesis of this compound is typically achieved through the nucleophilic substitution of a halomethyltrifluoroborate with thiomorpholine.[1] The resulting ammonium salt is then treated with a potassium base, such as potassium bicarbonate or carbonate, to yield the final potassium salt.[1]

Molecular Formula: C₅H₁₀BF₃KNS[4]

Molecular Weight: 223.11 g/mol [1]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A comprehensive analysis involves the acquisition of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

Expected ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₂ -B | 2.5 - 3.0 | Singlet | 2H |

| S-CH₂ -CH₂-N | 2.8 - 3.2 | Multiplet | 4H |

| N-CH₂ -CH₂-S | 2.6 - 3.0 | Multiplet | 4H |

Rationale: The methylene protons adjacent to the nitrogen and boron will appear as a singlet, shifted downfield due to the influence of the electronegative nitrogen and the trifluoroborate group. The protons of the thiomorpholine ring will appear as two multiplets, corresponding to the methylene groups adjacent to the sulfur and nitrogen atoms.

Expected ¹³C NMR Data

The carbon NMR spectrum will reveal the number of distinct carbon environments.

| Assignment | Expected Chemical Shift (δ, ppm) |

| N-C H₂-B | 45 - 55 (broad) |

| S-C H₂-CH₂-N | 50 - 60 |

| N-C H₂-CH₂-S | 25 - 35 |

Rationale: The carbon atom directly attached to the boron will exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.[1][5] The chemical shifts of the thiomorpholine carbons are influenced by the neighboring heteroatoms.

Expected ¹⁹F NMR Data

¹⁹F NMR is highly sensitive and provides a clear signature for the trifluoroborate moiety.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| BF₃ | -130 to -145 | Quartet |

Rationale: The three equivalent fluorine atoms will give rise to a single resonance. This signal will be split into a quartet due to coupling with the ¹¹B nucleus (spin I = 3/2).[1][5]

Expected ¹¹B NMR Data

¹¹B NMR is crucial for confirming the presence and coordination of the boron atom.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -B F₃ | 3 - 8 | Quartet |

Rationale: The tetracoordinate boron of the trifluoroborate anion will appear as a quartet due to coupling with the three attached fluorine atoms.[1][5] The chemical shift is characteristic of an sp³-hybridized boron in an organotrifluoroborate salt.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Expected Mass Spectrometric Data

For a compound like this compound, electrospray ionization (ESI) would be a suitable technique.

| Technique | Expected Ion | m/z |

| ESI (+) | [M-K+2H]⁺ | 186.07 |

| ESI (-) | [C₅H₁₀BF₃NS]⁻ | 184.06 |

| High Resolution MS (ESI-) | [C₅H₁₀BF₃NS]⁻ | 184.0588 |

Rationale: In positive ion mode, it is unlikely to observe the intact potassium salt. Protonation of the anion after loss of the potassium ion is a more probable event. In negative ion mode, the detection of the trifluoroboratomethylthiomorpholine anion is expected to be the base peak. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the ion.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, provides a robust and reliable method for its structural confirmation and purity assessment. The expected data presented in this guide, derived from established principles of spectroscopy and literature precedents for similar compounds, serves as a benchmark for researchers and quality control analysts. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is fundamental to the successful application of this versatile reagent in research and development.

References

-

da Silva, F. C., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. Available at: [Link]

-

ResearchGate. 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Available at: [Link]

-

SpectraBase. POTASSIUM-4-METHOXYPHENYLTRIFLUOROBORATE. Available at: [Link]

-

ResearchGate. FT-IR vibrational spectra of the ligand potassium morpholine dithiocarbamate (a), it's Ni-II (b) and Cu (II) (c) metal complexes. Available at: [Link]

-

NIST WebBook. Tetrafluoromethane. Available at: [Link]

-

ResearchGate. IR-Fourier absorption spectrum for KTiOPO 4 :F crystal (fluorine ion concentration 7.1 mol %, KTPF-3). Available at: [Link]

-

NIST WebBook. Potassium sulfate. Available at: [Link]

-

ResearchGate. Fourier Transform-Infrared (FT-IR) spectrum of KAl(SO 4 ) 2 •12H 2 O. Available at: [Link]

-

SpectraBase. Potassium tetrafluoroborate. Available at: [Link]

-

SpectraBase. Potassium 4-tert-butylphenyltrifluoroborate. Available at: [Link]

-

SpectraBase. Potassium 3-nitrophenyltrifluoroborate. Available at: [Link]

-

SpectraBase. Potassium trans-ß-styryltrifluoroborate. Available at: [Link]

-

ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

Sources

Thiomorpholine Derivatives in Medicinal Chemistry: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Among the myriad of heterocyclic scaffolds, thiomorpholine has emerged as a "privileged scaffold."[1][2][3][4] This guide provides a comprehensive overview of the applications of thiomorpholine derivatives in medicinal chemistry. We will delve into the physicochemical properties that make this scaffold attractive for drug design, explore its diverse therapeutic applications with a focus on anticancer and antimicrobial agents, and provide practical insights into its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage the full potential of thiomorpholine in contemporary drug discovery.

The Thiomorpholine Scaffold: A Molecule of Strategic Importance

Thiomorpholine is a saturated six-membered heterocycle containing a sulfur and a nitrogen atom.[5][6] It is the thio-analog of morpholine, where the oxygen atom is replaced by sulfur, a substitution that significantly impacts the molecule's properties and opens up new avenues for drug design.[4][7]

Physicochemical Properties and Rationale in Drug Design

The strategic incorporation of a thiomorpholine moiety into a drug candidate is often driven by several key considerations:

-

Modulation of Physicochemical Properties: The substitution of oxygen with sulfur generally increases lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][7] This allows for fine-tuning of a molecule's ability to cross biological membranes.

-

Bioisosteric Replacement: Thiomorpholine frequently serves as a bioisostere for the morpholine ring, which is present in numerous FDA-approved drugs.[4][8] This substitution can alter metabolic stability and receptor-binding interactions, sometimes leading to improved efficacy or a more desirable pharmacokinetic profile.

-

Metabolic "Soft Spot": The sulfur atom is a metabolically susceptible site for oxidation, readily forming the corresponding sulfoxide and sulfone.[4][7] This property can be exploited to create prodrugs or to direct metabolism towards predictable and potentially less toxic pathways.

-

Pharmacophoric Interactions: The nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the sulfur atom can engage in non-covalent interactions with biological targets, contributing to the overall binding affinity of the molecule.[4]

General Synthetic Strategies

The thiomorpholine ring can be synthesized through various approaches.[1][2][3] A common and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction of an activated aryl halide (like 4-fluoronitrobenzene) with thiomorpholine in the presence of a base.[7] This method is robust and amenable to the creation of diverse libraries of N-aryl thiomorpholine derivatives for screening.

Therapeutic Applications of Thiomorpholine Derivatives

The versatility of the thiomorpholine scaffold is evident in its application across diverse therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2][3][4]

Anticancer Agents

Thiomorpholine derivatives have shown significant promise as anticancer agents, particularly as inhibitors of key signaling pathways dysregulated in cancer.[1][9]

2.1.1. Mechanism of Action: PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several thiomorpholine-containing compounds have been developed as potent and selective PI3K inhibitors.[1][4] The thiomorpholine moiety often occupies a specific pocket in the ATP-binding site of the enzyme, contributing to the inhibitor's potency and selectivity.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

Caption: PI3K signaling pathway and the inhibitory action of thiomorpholine derivatives.

2.1.2. Key Compounds and Structure-Activity Relationships

Research has shown that substitutions on the thiomorpholine ring and the attached aromatic systems can significantly impact anticancer activity. For instance, in a series of thiazole-thiomorpholine derivatives, compound 2f emerged as a potent inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer invasion and metastasis.[9] Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the phenyl ring are crucial for potent inhibitory activity against specific cancer cell lines.[1]

Table 1: In Vitro Anticancer Activity of Selected Thiomorpholine Derivatives

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| 37a | PI3Kα | - | 120 | [1][2] |

| 38b | PI3Kα | - | 151 | [1][2] |

| Compound 2f | MMP-9 | - | Potent Inhibition | [9] |

Note: IC₅₀ is the half-maximal inhibitory concentration.

Antimicrobial Agents

The thiomorpholine scaffold is a cornerstone in the development of novel antimicrobial agents, particularly against drug-resistant pathogens.

2.2.1. Antibacterial and Antitubercular Activity

A prominent example is Sutezolid (PNU-100480) , an oxazolidinone antibiotic investigated for the treatment of tuberculosis (TB), including multidrug-resistant strains.[4] Sutezolid is a thiomorpholine analog of the FDA-approved drug Linezolid. The replacement of the morpholine ring in Linezolid with a thiomorpholine S-oxide moiety leads to enhanced activity against Mycobacterium tuberculosis.[4][10] Other studies have explored the synthesis of thiomorpholine-coupled dihydroquinolines, identifying derivatives with potent antitubercular activity (MIC as low as 1.56 µg/mL).[11]

Table 2: Comparative In Vitro Efficacy of Sutezolid and Linezolid

| Organism | Sutezolid MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |

| M. tuberculosis H37Rv | 0.06 - 0.25 | 0.25 - 1.0 | [4] |

| H. influenzae | Potent Activity | - | [10] |

| M. catarrhalis | Potent Activity | - | [10] |

Note: MIC is the Minimum Inhibitory Concentration.

2.2.2. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The evaluation of novel antibacterial agents relies on standardized protocols to determine their potency. The broth microdilution method is a common and reliable technique.

Objective: To determine the lowest concentration of a thiomorpholine derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

Test thiomorpholine derivative, dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).[12]

-

Nutrient broth (e.g., Mueller-Hinton Broth).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Positive control (bacterium in broth without test compound).

-

Negative control (broth only).

-

Reference antibiotic (e.g., Ciprofloxacin).[12]

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using the nutrient broth. The concentration range should be chosen based on expected activity.

-

Inoculation: Add a standardized bacterial inoculum to each well, except for the negative control wells.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4][12] For confirmation, a growth indicator like Alamar Blue or resazurin can be used, where a color change indicates bacterial viability.[4]

Causality and Self-Validation: This protocol includes positive and negative controls to ensure the validity of the experiment. The positive control confirms that the bacteria are viable and the medium supports growth, while the negative control ensures the sterility of the medium. The reference antibiotic provides a benchmark for comparing the potency of the test compound.

Agents for Metabolic and Cardiovascular Disorders

Thiomorpholine derivatives have also been investigated for their beneficial effects on metabolic and cardiovascular health.

2.3.1. Hypolipidemic and Antioxidant Activity

Several studies have reported the synthesis of thiomorpholine derivatives with potent hypolipidemic and antioxidant properties.[1][13][14] These compounds have been shown to inhibit lipid peroxidation and reduce levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in animal models of hyperlipidemia.[13][14]

Mechanism of Action: The proposed mechanisms include the inhibition of squalene synthase, an enzyme involved in cholesterol biosynthesis, and the direct scavenging of free radicals due to the antioxidant moieties incorporated into the derivatives.[1][13]

Table 3: Efficacy of a Lead Thiomorpholine Derivative in Hyperlipidemic Rats

| Parameter | % Reduction | Reference |

| Triglycerides | 80% | [13] |

| Total Cholesterol | 78% | [13] |

| LDL Cholesterol | 76% | [13] |

Other Notable Therapeutic Areas

The structural versatility of thiomorpholine has led to its exploration in a wide range of other therapeutic areas, including:

-

Neuroprotective Agents: Some derivatives have been explored for their potential neuroprotective effects.[3][14]

-

DPP-IV Inhibitors: Thiomorpholine-bearing compounds have been designed as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[1][2][3]

-

Antiprotozoal and Antimalarial Agents: The scaffold has been incorporated into molecules with activity against various protozoan parasites.[1][2][3]

Synthesis and Characterization: A Practical Workflow

The successful development of thiomorpholine-based drug candidates relies on efficient synthetic routes and thorough characterization.

General Synthetic Protocol: N-Arylation of Thiomorpholine

This protocol describes a common method for synthesizing N-aryl thiomorpholine derivatives, which are precursors for many of the applications discussed.[7]

Reaction: Nucleophilic Aromatic Substitution (SNAr)

Materials:

-

4-Fluoronitrobenzene

-

Thiomorpholine

-

Triethylamine (TEA) or another suitable base

-

Acetonitrile (ACN) as solvent

Procedure:

-

Dissolve 4-fluoronitrobenzene (1 equivalent) in acetonitrile in a round-bottom flask.

-

Add thiomorpholine (1.1 equivalents) to the solution.

-

Add triethylamine (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired 4-(4-nitrophenyl)thiomorpholine.[7]

Workflow for Synthesis and Characterization

Caption: A typical workflow from synthesis to structural verification.

Future Perspectives and Conclusion

Thiomorpholine has firmly established its position as a privileged scaffold in medicinal chemistry.[4] Its unique combination of physicochemical properties, metabolic susceptibility, and synthetic accessibility makes it a valuable tool for drug designers. The successful application of thiomorpholine derivatives in developing clinical candidates for tuberculosis and their widespread exploration as kinase inhibitors underscore their therapeutic potential.[4] As our understanding of disease biology deepens, the versatility of the thiomorpholine ring will undoubtedly continue to be harnessed to create the next generation of innovative and effective therapies.

References

- Asirvatham, S., Thakor, E., & Jain, H. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

- (2021, September 25). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

- (2003, December 1). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters.

- synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- (2021, October 20). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

- Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). Benchchem.

- Design, synthesis of novel thiazole‐thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies. (n.d.).

- Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (n.d.). PubMed.

- (2019, February 15). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed.

- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI.

- (2025, August 7). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.

- Thiomorpholine | C4H9NS. (n.d.). PubChem.

- Figure 2. Various approaches for synthesis of morpholine The various.... (n.d.).

- Goel, K. K., Singhal, P., Sathish, E., Babu, M. A., Pandey, S. K., Tyagi, Y., Kumar, R., Singh, T. G., & Puri, S. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S.

- Thiomorpholine. (n.d.). In Wikipedia.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 13. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide: The Ascendancy of Potassium Alkyltrifluoroborates over Boronic Acids in Modern Synthesis

Introduction: A New Era in Cross-Coupling Chemistry

For decades, boronic acids have been the undisputed workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Their utility in forging carbon-carbon bonds has been pivotal in the synthesis of complex molecules across various sectors, including pharmaceuticals and materials science.[1][2][3] However, the inherent limitations of boronic acids—namely their instability and propensity for side reactions—have persistently challenged synthetic chemists.[1][2][4][5] This guide provides an in-depth technical analysis of a superior class of reagents: potassium alkyltrifluoroborates. We will explore the fundamental advantages of these crystalline, air- and moisture-stable salts, demonstrating why they are increasingly becoming the reagents of choice for researchers, scientists, and drug development professionals seeking robustness, reliability, and efficiency in their synthetic endeavors.[1][4][6][7]

The Limitations of a Legacy Reagent: Deconstructing Boronic Acids

While instrumental in the advancement of organic synthesis, boronic acids are not without their drawbacks. A thorough understanding of these limitations is crucial to appreciate the transformative potential of potassium alkyltrifluoroborates.

-

Inherent Instability: Boronic acids are susceptible to decomposition upon storage, particularly cyclopropyl-, heteroaryl-, and vinylboronic acids.[2] They readily undergo dehydration to form cyclic trimeric anhydrides (boroxines) or dimeric species, which can lead to uncertainties in stoichiometry and impact reaction reproducibility.[2]

-

Protodeboronation: A significant side reaction, protodeboronation, involves the cleavage of the C-B bond by a proton source, leading to the formation of an undesired C-H bond and a reduction in the yield of the desired cross-coupled product.[1][2][4][8] This often necessitates the use of excess boronic acid to drive the reaction to completion, which is economically and environmentally undesirable.[8]

-

Purification and Handling Challenges: The purification of boronic acids can be challenging, and their stoichiometry is often uncertain due to their tendency to exist as mixtures of the acid and its anhydrides.[2][5]

Potassium Alkyltrifluoroborates: A Paradigm Shift in Stability and Reactivity

Potassium alkyltrifluoroborates have emerged as powerful alternatives that overcome many of the challenges associated with boronic acids.[1][4][9] Their unique structure, featuring a tetracoordinate boron atom, imparts exceptional stability and handling characteristics.[4]

Enhanced Stability and Ease of Handling

The most significant advantage of potassium alkyltrifluoroborates is their remarkable stability.[1][5][6][7][10]

-

Air and Moisture Stability: Unlike many boronic acids, potassium alkyltrifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture.[1][4][7][11] This eliminates the need for specialized handling techniques, such as glove boxes or Schlenk lines, for storage and reaction setup.[1] They can be stored indefinitely at room temperature without degradation.[1][4]

-

Reduced Protodeboronation: The tetracoordinate nature of the boron atom in alkyltrifluoroborates makes the C-B bond less susceptible to cleavage, significantly reducing the incidence of protodeboronation.[4][8] This enhanced stability allows for the use of near-stoichiometric amounts of the reagent, improving the atom economy of the reaction.[1][8]

Synthesis of Potassium Alkyltrifluoroborates

The preparation of potassium alkyltrifluoroborates is straightforward and can be achieved through several reliable methods.[1][4][12][13] A common and efficient method involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂).[12][14] Alternatively, they can be synthesized via transmetalation from other organometallic reagents, such as Grignard or organolithium reagents, followed by treatment with KHF₂.[1][4][12] Hydroboration of alkenes followed by reaction with KHF₂ is another versatile route.[1][4][15]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and it is in this arena that the superiority of potassium alkyltrifluoroborates is most evident.

Mechanism of Activation

While boronic acids directly participate in the catalytic cycle after dehydration, potassium alkyltrifluoroborates are considered "protected" forms of boronic acids.[4][16] Under the basic conditions of the Suzuki-Miyaura reaction, they undergo slow hydrolysis to release the corresponding boronic acid in situ.[17][18] This "slow-release" mechanism is advantageous as it maintains a low concentration of the active boronic acid throughout the reaction, minimizing side reactions like homocoupling and protodeboronation.[17][18]

Caption: Suzuki-Miyaura cycle with alkyltrifluoroborate activation.

Quantitative Performance Comparison

The practical advantages of potassium alkyltrifluoroborates translate into improved reaction outcomes, particularly in terms of yield and substrate scope.

| Feature | Boronic Acids | Potassium Alkyltrifluoroborates | Advantage of Alkyltrifluoroborates |

| Stability | Prone to decomposition and protodeboronation.[1][2][4][5] | Crystalline, air- and moisture-stable solids.[1][4][7][11] | Simplified handling, storage, and improved reproducibility. |

| Stoichiometry | Often require excess reagent (up to 250%) due to instability.[8] | Can be used in near-stoichiometric amounts.[1][8] | Improved atom economy and cost-effectiveness. |

| Handling | May require inert atmosphere techniques.[15] | Easy to handle in air.[1][7] | Increased operational simplicity and safety. |

| Reactivity | Generally more reactive, but prone to side reactions.[19] | "Slow-release" of boronic acid minimizes side reactions.[17][18] | Cleaner reactions and often higher isolated yields. |

| Purification | Can be challenging due to the presence of anhydrides.[2][5] | Readily purified by recrystallization.[11] | Higher purity of starting material. |

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, a general protocol for the Suzuki-Miyaura cross-coupling of a potassium alkyltrifluoroborate with an aryl chloride is provided below.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.[1][15]

Materials:

-

Aryl chloride (1.0 equiv)

-

Potassium alkyltrifluoroborate (1.05-1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene

-

Deionized water

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol), potassium alkyltrifluoroborate (0.525 mmol), and potassium carbonate (1.5 mmol).[1]

-

Evacuate and backfill the tube with argon three times.[1]

-

In a separate vial, combine palladium(II) acetate (0.01 mmol) and RuPhos (0.02 mmol).[1]

-

Add the catalyst mixture to the Schlenk tube under a positive pressure of argon.[1]

-

Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.[1]

-

Stir the mixture and sparge with argon for 15 minutes.[1]

-

Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.[1]

-

Monitor the reaction progress by TLC or GC-MS.[1]

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of the month: Potassium organotrifluoroborates - GalChimia [galchimia.com]

- 10. researchgate.net [researchgate.net]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of Potassium 4-trifluoroboratomethylthiomorpholine in Common Organic Solvents

Introduction

In the landscape of modern drug discovery and organic synthesis, potassium organotrifluoroborate salts have emerged as exceptionally versatile and valuable reagents.[1] Their stability, ease of handling, and unique reactivity have made them indispensable building blocks, particularly in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] Among these, Potassium 4-trifluoroboratomethylthiomorpholine (K-TMTB) stands out as a crucial reagent for introducing the thiomorpholine moiety, a privileged scaffold in medicinal chemistry known to impart a range of biological activities.[4][5]

However, the practical application of any reagent in a laboratory setting is fundamentally governed by its physical properties, with solubility being paramount. Poor solubility can hinder reaction kinetics, complicate purification, and ultimately limit the utility of an otherwise promising compound. This is a known characteristic of potassium organotrifluoroborates, which often exhibit poor solubility in many common organic solvents.[6][7]

This technical guide provides a comprehensive examination of the solubility profile of this compound. As specific quantitative data for this compound is not widely published, we will first establish a theoretical framework to predict its solubility based on its structural components. We will then present a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who seek to effectively utilize K-TMTB in their synthetic endeavors.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[8][9] The structure of this compound is a composite of distinct moieties, each contributing to its overall polarity and, consequently, its solubility profile.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 1150654-80-0 | Benchchem [benchchem.com]

- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

The Thiomorpholine Scaffold: A Technical Guide to Navigating its Reactivity in Drug Design

Abstract

The thiomorpholine scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for drug design. As the thio-analog of the well-established morpholine ring, thiomorpholine provides medicinal chemists with a versatile tool to modulate lipophilicity, metabolic stability, and target engagement. This in-depth technical guide explores the nuanced reactivity of the thiomorpholine scaffold, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior. We will delve into the core reactivity of the sulfur and nitrogen heteroatoms, detail synthetic strategies for derivatization, analyze its metabolic fate, and present case studies that underscore its therapeutic potential. This guide is intended to serve as a practical resource, bridging fundamental chemical principles with their real-world applications in the pursuit of novel therapeutics.

The Thiomorpholine Moiety: A Strategic Asset in Drug Discovery

Thiomorpholine, a six-membered saturated heterocycle containing both sulfur and nitrogen, offers a distinct advantage over its oxygenated counterpart, morpholine. The substitution of oxygen with sulfur significantly impacts the molecule's electronic and steric properties, leading to tangible benefits in a drug discovery context.

Key Advantages of Incorporating the Thiomorpholine Scaffold:

-

Modulation of Physicochemical Properties: The sulfur atom generally increases the lipophilicity of a molecule compared to the oxygen in morpholine. This can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved pharmacokinetic properties.

-

Bioisosteric Replacement: Thiomorpholine frequently serves as a bioisostere for the morpholine ring, a common moiety in numerous FDA-approved drugs. This substitution can alter metabolic stability and receptor-binding interactions in beneficial ways.

-

Metabolic Handle: The sulfur atom is a metabolically susceptible site, primarily undergoing oxidation to the corresponding sulfoxide and sulfone. This predictable metabolic pathway can be strategically employed to fine-tune a drug's half-life and clearance.

-